Chymase Inhibitory Activity: Class-Level Potency Range for Benzothiophene Sulfonamides
The parent patent describing N-substituted benzothiophenesulfonamide derivatives exemplifies compounds with selective chymase inhibitory activity. While specific IC50 values for CAS 397290-18-5 are not disclosed, structurally related compounds within the same Markush structure have demonstrated nanomolar chymase inhibition, with the 2,6-dimethylmorpholino substituent predicted to confer enhanced metabolic stability versus the unsubstituted morpholine analog [1]. The patent establishes chymase selectivity over other serine proteases as a class-defining feature for this scaffold.
| Evidence Dimension | Chymase inhibitory potency (class-based inference) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 397290-18-5 |
| Comparator Or Baseline | Unsubstituted morpholino analog: not quantitatively characterized in accessible literature |
| Quantified Difference | Not calculable from available data |
| Conditions | Human chymase enzymatic assay (patent-described, specific values not public for this compound) |
Why This Matters
Benzothiophene sulfonamides with chymase selectivity are relevant for cardiovascular and anti-fibrotic research; subtle changes in the sulfonamide substituent can ablate chymase activity, making procurement of the exact structure critical.
- [1] US Patent 7,399,781 B2. N-substituted benzothiophenesulfonamide derivatives. TOA EIYO Ltd. Published July 15, 2008. View Source
